molecular formula C24H16N2O2 B13130657 1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione CAS No. 88653-22-9

1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13130657
CAS No.: 88653-22-9
M. Wt: 364.4 g/mol
InChI Key: NQYPFUVHXIDISB-UHFFFAOYSA-N
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Description

1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE is a complex organic compound belonging to the anthracene-based derivatives. These derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as toluene or DMF (dimethylformamide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and cost-effectiveness. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and receptors. In anticancer research, it has been shown to inhibit key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. The compound’s ability to intercalate into DNA also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE stands out due to its specific substituents, which enhance its photophysical properties and biological activities. Its unique structure allows for diverse applications, from fluorescent probes to potential therapeutic agents .

Properties

CAS No.

88653-22-9

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C24H16N2O2/c25-19-11-12-20(26-16-10-9-14-5-1-2-6-15(14)13-16)22-21(19)23(27)17-7-3-4-8-18(17)24(22)28/h1-13,26H,25H2

InChI Key

NQYPFUVHXIDISB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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